N-(2-PYRIDYL)-4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE
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Overview
Description
N-(2-PYRIDYL)-4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PYRIDYL)-4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, such as 2-aminopyridine, which undergoes a series of reactions to introduce the desired functional groups.
Introduction of the Toluidine Group: The toluidine group can be introduced through a coupling reaction with a suitable reagent, such as 4-toluidine.
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-PYRIDYL)-4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible applications as an antimicrobial or anticancer agent, given the known activity of sulfonamides.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-PYRIDYL)-4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interfering with cellular processes. The molecular targets could include bacterial enzymes, cancer cell pathways, or other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with known antimicrobial activity.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial.
Uniqueness
N-(2-PYRIDYL)-4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-(pyridin-2-ylsulfamoyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-14-5-7-15(8-6-14)21-19(24)22-16-9-11-17(12-10-16)27(25,26)23-18-4-2-3-13-20-18/h2-13H,1H3,(H,20,23)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHZQKVBTFYACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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